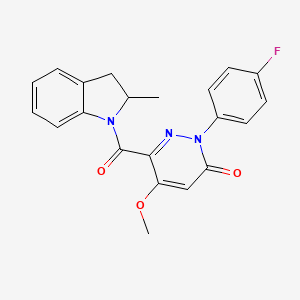

2-(4-fluorophenyl)-5-methoxy-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-5-methoxy-6-(2-methyl-2,3-dihydroindole-1-carbonyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3O3/c1-13-11-14-5-3-4-6-17(14)24(13)21(27)20-18(28-2)12-19(26)25(23-20)16-9-7-15(22)8-10-16/h3-10,12-13H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMEMWGAZICZWGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)C3=NN(C(=O)C=C3OC)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-fluorophenyl)-5-methoxy-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one (CAS Number: 941879-69-2) is a pyridazinone derivative that has garnered attention for its potential biological activity. This article explores its pharmacological properties, including its mechanism of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 379.4 g/mol. The structure features a pyridazinone core substituted with a fluorophenyl group and an indoline moiety, which may contribute to its biological activities.

While specific studies focusing solely on this compound remain limited, it can be hypothesized that the presence of the 4-fluorophenyl and indoline groups may influence its interaction with biological targets such as enzymes or receptors involved in inflammatory processes or cancer pathways. Compounds with similar structures have been shown to exhibit inhibitory effects on various enzymes, including poly(ADP-ribose) polymerase (PARP) and lipoxygenase (LOX) pathways, which are crucial in cancer biology and inflammation.

In Vitro Studies

Recent research has indicated that derivatives of indoline can act as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) , which are significant in inflammatory responses. For instance, a related study identified compounds with IC50 values indicating effective inhibition of these enzymes, suggesting that similar mechanisms could be expected for our compound of interest:

| Compound | IC50 for 5-LOX (μM) | IC50 for sEH (μM) |

|---|---|---|

| 43 | 1.38 ± 0.23 | 1.39 ± 0.45 |

| 21 | >10 | >10 |

| 44 | 4.87 ± 0.41 | 1.14 ± 0.29 |

This table illustrates the potential for structural analogs to exhibit significant biological activity through enzyme inhibition.

In Vivo Studies

The pharmacokinetics and efficacy of related compounds have been evaluated in vivo, particularly focusing on their antitumor effects. For example, compounds targeting PARP have demonstrated promising results in inhibiting tumor growth in models expressing BRCA mutations, suggesting that our compound may share similar therapeutic potential.

Case Studies

Several case studies highlight the relevance of pyridazinones in therapeutic applications:

- Antitumor Activity : A study involving indoline derivatives demonstrated significant antitumor efficacy against breast cancer cell lines with BRCA mutations. The lead compound exhibited an EC50 of approximately , indicating high potency against resistant cancer types.

- Inflammatory Disorders : Research on dual inhibitors targeting both LOX and sEH pathways has shown promise in reducing inflammation in animal models, providing a basis for further exploration into the anti-inflammatory effects of compounds like this compound.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences and similarities with analogous pyridazinone derivatives:

Computational and Pharmacokinetic Predictions

- Lipophilicity (LogP) : The target compound’s LogP is estimated to be ~3.2 (higher than ’s derivative at ~2.8) due to the indoline-carbonyl group, favoring blood-brain barrier penetration .

- Metabolic Stability : Methoxy and fluorine substituents typically reduce oxidative metabolism, while the indoline moiety may introduce susceptibility to esterase-mediated hydrolysis .

Q & A

Q. What are the established synthetic methodologies for preparing this compound, and how are intermediates characterized?

The synthesis typically involves a multi-step approach:

- Step 1 : Condensation of 4-fluorophenylhydrazine with a substituted pyridazinone precursor under acidic conditions (e.g., HCl/EtOH).

- Step 2 : Introduction of the 2-methylindoline-1-carbonyl moiety via nucleophilic acyl substitution or Friedel-Crafts acylation.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC.

- Characterization :

- NMR (¹H/¹³C) for functional group verification.

- Mass spectrometry (HRMS or ESI-MS) for molecular weight confirmation.

- X-ray crystallography (using SHELXL ) for absolute configuration determination in crystalline intermediates.

Reference: Key steps align with protocols for structurally analogous pyridazinones .

Q. Which analytical techniques are most reliable for structural elucidation?

A combination of methods ensures accuracy:

- X-ray crystallography : Resolves stereochemistry and torsional angles; data collected at 100 K with Mo-Kα radiation, refined via SHELXL .

- Solid-state NMR : Detects conformational polymorphism in the pyridazinone ring.

- FT-IR spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and methoxy (~1250 cm⁻¹) groups.

- HPLC-PDA : Validates purity (>95%) and monitors degradation products.

Advanced Research Questions

Q. How can conformational dynamics of the pyridazinone ring influence biological activity?

The pyridazinone ring adopts non-planar conformations due to puckering, quantified using Cremer-Pople parameters :

- Amplitude (θ) : Measures deviation from planarity (e.g., θ = 15°–30° for moderate puckering).

- Phase angle (φ) : Indicates pseudorotational states affecting ligand-receptor interactions.

- Methodology :

Q. How should researchers resolve contradictions in reported biological activity data?

Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

- Orthogonal assays : Pair enzymatic inhibition (e.g., fluorescence polarization) with cellular viability (MTT assay).

- Crystallographic studies : Co-crystallize the compound with target proteins (e.g., kinases) to confirm binding modes .

- Metabolic stability screening : Use liver microsomes to rule out rapid degradation as a false-negative cause .

Q. What experimental design optimizes synthetic yield while minimizing byproducts?

Apply Design of Experiments (DOE) :

- Variables : Temperature (60–100°C), catalyst loading (Pd/C: 5–10 mol%), and solvent polarity (DMF vs. THF).

- Response surface modeling : Identifies optimal conditions (e.g., 80°C, 7.5 mol% Pd/C in DMF yields 82% product).

- Real-time monitoring : Use UPLC-MS to track intermediate conversion and abort reactions if undesired adducts form .

Q. Which computational strategies predict solubility and bioavailability?

Combine:

- Molecular dynamics (MD) simulations : Solvent-accessible surface area (SASA) correlates with aqueous solubility.

- LogP calculations : Use ChemAxon or Schrödinger’s QikProp to estimate partition coefficients.

- Caco-2 permeability models : Predict intestinal absorption using ADMET predictors. Note: Experimental validation via shake-flask solubility assays (pH 7.4 PBS) is critical .

Q. How can researchers address low solubility in pharmacological assays?

Strategies include:

- Co-solvent systems : Use DMSO/PEG-400 (1:4 v/v) for in vitro studies.

- Salt formation : Screen with HCl or sodium tosylate to improve crystallinity.

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release. Example: A fluorophenyl analog achieved 90% solubility enhancement via citrate salt formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.